Vericiguat
Vericiguat
Vericiguat is a pyrazolopyridine that is 5-fluoro-1H-pyrazolo[3,4-b]pyridine in which the amino hydrogen at position 1 has been substituted by a 2-fluorobenzyl group and the hydrogen at position 3 has been substituted by a 4,6-diamino-5-[(methoxycarbonyl)amino]pyrimidin-2-yl group. It is a soluble guanylate cyclase stimulator which is used for treatment of chronic heart failure. It has a role as a soluble guanylate cyclase activator, a vasodilator agent and an antihypertensive agent. It is an aminopyrimidine, a pyrazolopyridine, a carbamate ester and an organofluorine compound.
Vericiguat is a direct stimulator of soluble guanylate cyclase (sGC) used in the management of systolic heart failure to reduce mortality and hospitalizations. A key component of the NO-sGC-cGMP signaling pathway that helps to regulate the cardiovascular system, sGC enzymes are intracellular enzymes found in vascular smooth muscle cells (amongst other cell types) that catalyze the synthesis of cyclic guanosine monophosphate (cGMP) in response to activation by nitric oxide (NO). Cyclic GMP acts as a second messenger, activating a number of downstream signaling cascades that elicit a broad variety of effects, and these diverse cellular effects have implicated deficiencies in its production (primarily due to insufficient NO bioavailability) in the pathogenesis of various cardiovascular diseases. As a direct stimulator of sGC, vericiguat mitigates the need for a functional NO-sGC-cGMP axis and thereby helps to prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure. Vericiguat was approved by the FDA in January 2021 - developed by Merck under the brand name Verquvo - for use in certain patients with systolic heart failure. Although not the first sGC stimulator to be granted FDA approval ([riociguat] was approved in 2013 for use in pulmonary hypertension), vericiguat is unique amongst its peers in that modifications to its structure have dramatically decreased its susceptibility to oxidative metabolism, resulting in a relatively long half-life and allowing for once-daily dosing.
Vericiguat is a Soluble Guanylate Cyclase Stimulator. The mechanism of action of vericiguat is as a Guanylate Cyclase Stimulator.
Vericiguat is an orally available stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the action of nitric oxide in inducing vascular relaxation, which is used in patients with chronic heart failure to reduce the risk of death and hospitalization. Vericiguat is associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.
Vericiguat is an orally bioavailable stimulator of soluble guanylate cyclase (sGC), with vasodilating activity. Upon oral administration, vericiguat directly stimulates the catalytic activity of sGC and increases the formation of the intracellular second messenger cyclic guanosine monophosphate (cGMP), which is derived from guanosine triphosphate (GTP). This results in smooth muscle relaxation and vasodilation. sGC, a heme-containing cytoplasmic signaling enzyme, catalyzes the formation of cGMP from GTP in response to nitric oxide (NO) binding to heme. Vericiguat stimulates sGC independently of and synergistically with NO.
Vericiguat is a direct stimulator of soluble guanylate cyclase (sGC) used in the management of systolic heart failure to reduce mortality and hospitalizations. A key component of the NO-sGC-cGMP signaling pathway that helps to regulate the cardiovascular system, sGC enzymes are intracellular enzymes found in vascular smooth muscle cells (amongst other cell types) that catalyze the synthesis of cyclic guanosine monophosphate (cGMP) in response to activation by nitric oxide (NO). Cyclic GMP acts as a second messenger, activating a number of downstream signaling cascades that elicit a broad variety of effects, and these diverse cellular effects have implicated deficiencies in its production (primarily due to insufficient NO bioavailability) in the pathogenesis of various cardiovascular diseases. As a direct stimulator of sGC, vericiguat mitigates the need for a functional NO-sGC-cGMP axis and thereby helps to prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure. Vericiguat was approved by the FDA in January 2021 - developed by Merck under the brand name Verquvo - for use in certain patients with systolic heart failure. Although not the first sGC stimulator to be granted FDA approval ([riociguat] was approved in 2013 for use in pulmonary hypertension), vericiguat is unique amongst its peers in that modifications to its structure have dramatically decreased its susceptibility to oxidative metabolism, resulting in a relatively long half-life and allowing for once-daily dosing.
Vericiguat is a Soluble Guanylate Cyclase Stimulator. The mechanism of action of vericiguat is as a Guanylate Cyclase Stimulator.
Vericiguat is an orally available stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the action of nitric oxide in inducing vascular relaxation, which is used in patients with chronic heart failure to reduce the risk of death and hospitalization. Vericiguat is associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.
Vericiguat is an orally bioavailable stimulator of soluble guanylate cyclase (sGC), with vasodilating activity. Upon oral administration, vericiguat directly stimulates the catalytic activity of sGC and increases the formation of the intracellular second messenger cyclic guanosine monophosphate (cGMP), which is derived from guanosine triphosphate (GTP). This results in smooth muscle relaxation and vasodilation. sGC, a heme-containing cytoplasmic signaling enzyme, catalyzes the formation of cGMP from GTP in response to nitric oxide (NO) binding to heme. Vericiguat stimulates sGC independently of and synergistically with NO.
Brand Name:
Vulcanchem
CAS No.:
1350653-20-1
VCID:
VC0546695
InChI:
InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27)
SMILES:
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N
Molecular Formula:
C19H16F2N8O2
Molecular Weight:
426.4 g/mol
Vericiguat
CAS No.: 1350653-20-1
Inhibitors
VCID: VC0546695
Molecular Formula: C19H16F2N8O2
Molecular Weight: 426.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Vericiguat is a pyrazolopyridine that is 5-fluoro-1H-pyrazolo[3,4-b]pyridine in which the amino hydrogen at position 1 has been substituted by a 2-fluorobenzyl group and the hydrogen at position 3 has been substituted by a 4,6-diamino-5-[(methoxycarbonyl)amino]pyrimidin-2-yl group. It is a soluble guanylate cyclase stimulator which is used for treatment of chronic heart failure. It has a role as a soluble guanylate cyclase activator, a vasodilator agent and an antihypertensive agent. It is an aminopyrimidine, a pyrazolopyridine, a carbamate ester and an organofluorine compound. Vericiguat is a direct stimulator of soluble guanylate cyclase (sGC) used in the management of systolic heart failure to reduce mortality and hospitalizations. A key component of the NO-sGC-cGMP signaling pathway that helps to regulate the cardiovascular system, sGC enzymes are intracellular enzymes found in vascular smooth muscle cells (amongst other cell types) that catalyze the synthesis of cyclic guanosine monophosphate (cGMP) in response to activation by nitric oxide (NO). Cyclic GMP acts as a second messenger, activating a number of downstream signaling cascades that elicit a broad variety of effects, and these diverse cellular effects have implicated deficiencies in its production (primarily due to insufficient NO bioavailability) in the pathogenesis of various cardiovascular diseases. As a direct stimulator of sGC, vericiguat mitigates the need for a functional NO-sGC-cGMP axis and thereby helps to prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure. Vericiguat was approved by the FDA in January 2021 - developed by Merck under the brand name Verquvo - for use in certain patients with systolic heart failure. Although not the first sGC stimulator to be granted FDA approval ([riociguat] was approved in 2013 for use in pulmonary hypertension), vericiguat is unique amongst its peers in that modifications to its structure have dramatically decreased its susceptibility to oxidative metabolism, resulting in a relatively long half-life and allowing for once-daily dosing. Vericiguat is a Soluble Guanylate Cyclase Stimulator. The mechanism of action of vericiguat is as a Guanylate Cyclase Stimulator. Vericiguat is an orally available stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the action of nitric oxide in inducing vascular relaxation, which is used in patients with chronic heart failure to reduce the risk of death and hospitalization. Vericiguat is associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury. Vericiguat is an orally bioavailable stimulator of soluble guanylate cyclase (sGC), with vasodilating activity. Upon oral administration, vericiguat directly stimulates the catalytic activity of sGC and increases the formation of the intracellular second messenger cyclic guanosine monophosphate (cGMP), which is derived from guanosine triphosphate (GTP). This results in smooth muscle relaxation and vasodilation. sGC, a heme-containing cytoplasmic signaling enzyme, catalyzes the formation of cGMP from GTP in response to nitric oxide (NO) binding to heme. Vericiguat stimulates sGC independently of and synergistically with NO. |
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CAS No. | 1350653-20-1 |
Product Name | Vericiguat |
Molecular Formula | C19H16F2N8O2 |
Molecular Weight | 426.4 g/mol |
IUPAC Name | methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate |
Standard InChI | InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27) |
Standard InChIKey | QZFHIXARHDBPBY-UHFFFAOYSA-N |
SMILES | COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N |
Canonical SMILES | COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | BAY1021189; BAY 1021189; BAY-1021189; BAY10-21189; BAY-10-21189; BAY 10-21189; Vericiguat. |
Reference | 1: Gheorghiade M, Greene SJ, Butler J, Filippatos G, Lam CS, Maggioni AP, Ponikowski P, Shah SJ, Solomon SD, Kraigher-Krainer E, Samano ET, Müller K, Roessig L, Pieske B; SOCRATES-REDUCED Investigators and Coordinators. Effect of Vericiguat, a Soluble Guanylate Cyclase Stimulator, on Natriuretic Peptide Levels in Patients With Worsening Chronic Heart Failure and Reduced Ejection Fraction: The SOCRATES-REDUCED Randomized Trial. JAMA. 2015 Dec 1;314(21):2251-62. doi: 10.1001/jama.2015.15734. PubMed PMID: 26547357. 2: Tschöpe C, Pieske B. [New therapy concepts for heart failure with preserved ejection fraction]. Herz. 2015 Apr;40(2):194-205. doi: 10.1007/s00059-015-4210-x. German. PubMed PMID: 25737289. 3: Stasch JP, Schlossmann J, Hocher B. Renal effects of soluble guanylate cyclase stimulators and activators: a review of the preclinical evidence. Curr Opin Pharmacol. 2015 Apr;21:95-104. doi: 10.1016/j.coph.2014.12.014. Epub 2015 Jan 31. Review. PubMed PMID: 25645316. 4: Pieske B, Butler J, Filippatos G, Lam C, Maggioni AP, Ponikowski P, Shah S, Solomon S, Kraigher-Krainer E, Samano ET, Scalise AV, Müller K, Roessig L, Gheorghiade M; SOCRATES Investigators and Coordinators. Rationale and design of the SOluble guanylate Cyclase stimulatoR in heArT failurE Studies (SOCRATES). Eur J Heart Fail. 2014 Sep;16(9):1026-38. doi: 10.1002/ejhf.135. Epub 2014 Jul 24. PubMed PMID: 25056511. 5: Stasch JP, Evgenov OV. Soluble guanylate cyclase stimulators in pulmonary hypertension. Handb Exp Pharmacol. 2013;218:279-313. doi: 10.1007/978-3-642-38664-0_12. Review. PubMed PMID: 24092345. |
PubChem Compound | 54674461 |
Last Modified | Aug 15 2023 |
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